molecular formula C14H17Cl2NO2S B14512204 S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate CAS No. 62805-30-5

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate

Cat. No.: B14512204
CAS No.: 62805-30-5
M. Wt: 334.3 g/mol
InChI Key: QXTQZQBHSSILHR-UHFFFAOYSA-N
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Description

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is a chemical compound with a complex structure that includes a cyclohexyl group, a dichloropyridinyl group, and a propanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate typically involves the reaction of 2,6-dichloropyridine with a suitable thiol reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction. The cyclohexyl group can be introduced through a subsequent reaction with cyclohexyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Similar structure but with a propanoate group instead of a propanethioate group.

    S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanethioate: Similar structure but with a butanethioate group instead of a propanethioate group.

Uniqueness

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the cyclohexyl and dichloropyridinyl groups makes it a versatile compound for various chemical reactions and research applications.

Properties

CAS No.

62805-30-5

Molecular Formula

C14H17Cl2NO2S

Molecular Weight

334.3 g/mol

IUPAC Name

S-cyclohexyl 2-(2,6-dichloropyridin-3-yl)oxypropanethioate

InChI

InChI=1S/C14H17Cl2NO2S/c1-9(14(18)20-10-5-3-2-4-6-10)19-11-7-8-12(15)17-13(11)16/h7-10H,2-6H2,1H3

InChI Key

QXTQZQBHSSILHR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)SC1CCCCC1)OC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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